molecular formula C14H14F3N5O6S B132728 Trifloxysulfuron CAS No. 145099-21-4

Trifloxysulfuron

Cat. No.: B132728
CAS No.: 145099-21-4
M. Wt: 437.35 g/mol
InChI Key: AIMMSOZBPYFASU-UHFFFAOYSA-N
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Description

Trifloxysulfuron is a post-emergence herbicide primarily used for controlling broadleaf weeds and nutsedges in cotton and sugarcane fields. It belongs to the sulfonylurea class of herbicides and is known for its high efficacy at low application rates. This compound is typically applied as the sodium salt form and is effective against a wide range of weeds, including those resistant to other herbicides .

Biochemical Analysis

Biochemical Properties

Trifloxysulfuron plays a crucial role in inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants . By inhibiting ALS, this compound disrupts the production of valine, leucine, and isoleucine, leading to the cessation of cell division and plant growth . This interaction is highly specific, and the herbicide binds to the ALS enzyme, preventing it from catalyzing its normal biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting the ALS enzyme. This inhibition leads to a halt in cell division and growth, particularly in the meristematic tissues of plants . The disruption of amino acid biosynthesis affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in plant death. In resistant weed species, mutations in the ALS gene can reduce the binding affinity of this compound, allowing these plants to survive .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ALS enzyme, which is a key enzyme in the biosynthesis of branched-chain amino acids . This binding inhibits the enzyme’s activity, leading to a shortage of essential amino acids and the subsequent disruption of protein synthesis. The inhibition of ALS by this compound is highly specific, and the herbicide forms a stable complex with the enzyme, preventing it from catalyzing its normal reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The herbicide is relatively stable under normal conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to persistent inhibition of ALS activity, resulting in sustained disruption of cellular functions and plant growth. In in vitro studies, the herbicide has shown consistent efficacy in inhibiting ALS activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the herbicide has minimal impact on non-target organisms due to its specificity for the ALS enzyme in plants . At higher doses, this compound can cause adverse effects, including toxicity to aquatic organisms and moderate toxicity to bees and earthworms . Threshold effects have been observed, where increasing the dosage beyond a certain point leads to a significant increase in toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathway of branched-chain amino acid biosynthesis by inhibiting the ALS enzyme . This inhibition disrupts the production of valine, leucine, and isoleucine, leading to a cascade of metabolic effects. The herbicide can also affect other metabolic pathways indirectly by altering the levels of key metabolites and cofactors involved in amino acid biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through the xylem and phloem . The herbicide can be taken up by plant roots and translocated to the shoots, where it exerts its inhibitory effects on ALS activity. This compound can also interact with transporters and binding proteins that facilitate its movement within the plant . The localization and accumulation of the herbicide in specific tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily in the chloroplasts, where the ALS enzyme is located . The herbicide’s activity is closely linked to its ability to reach and bind to the ALS enzyme within the chloroplasts. Post-translational modifications and targeting signals may play a role in directing this compound to specific compartments within the cell . The herbicide’s localization can affect its potency and the extent of its inhibitory effects on ALS activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifloxysulfuron involves multiple steps, starting with 2-chloro-3-pyridone as the primary raw material. The synthetic route includes halogenation, sulfonylation, ammonification, and condensation reactions. For instance, 2-chloro-3-pyridone reacts with halogenated benzyl compounds, followed by sulfonylation and ammonification to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality. The final product is typically obtained with a purity of 96% or higher .

Chemical Reactions Analysis

Types of Reactions: Trifloxysulfuron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Trifloxysulfuron has several scientific research applications, including:

Mechanism of Action

Trifloxysulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids like leucine, isoleucine, and valine. This inhibition leads to the cessation of protein synthesis and ultimately plant growth. The selectivity of this compound is based on its enhanced metabolism and low translocation in target crops compared to sensitive weeds .

Comparison with Similar Compounds

Trifloxysulfuron is unique among sulfonylurea herbicides due to its high efficacy at low application rates and its broad spectrum of activity. Similar compounds include:

Properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O6S/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMMSOZBPYFASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043971
Record name Trifloxysulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145099-21-4
Record name Trifloxysulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145099-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifloxysulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145099214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifloxysulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIFLOXYSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV56YQ8WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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